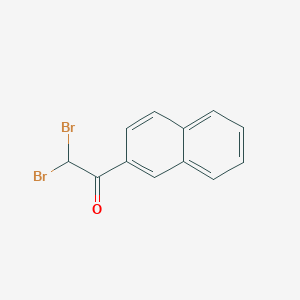
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one, 7-(3-chloropropoxy)- is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as D609 and is known to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of D609 is not fully understood. However, it is known to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC) activity, which is involved in the production of second messengers such as diacylglycerol and inositol triphosphate. D609 also inhibits the activity of sphingomyelinase, which is involved in the metabolism of sphingomyelin.
Biochemical and Physiological Effects:
D609 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. D609 has also been shown to reduce inflammation and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
D609 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, D609 has some limitations for use in lab experiments. It is not very soluble in water, which can make it difficult to use in some experiments. It can also exhibit some cytotoxicity, which can affect the results of experiments.
Future Directions
There are several future directions for research on D609. One area of research is the development of more potent and selective inhibitors of PC-PLC and sphingomyelinase. Another area of research is the development of new therapeutic applications for D609, such as in the treatment of neurodegenerative disorders. Additionally, research could be conducted on the use of D609 in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, D609 is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It exhibits a wide range of biological activities and has been studied for its potential use in the treatment of various diseases. While it has some limitations for use in lab experiments, it has several advantages and has the potential for further development and research in the future.
Scientific Research Applications
D609 has been extensively studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
105277-69-8 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
7-(3-chloropropoxy)chromen-4-one |
InChI |
InChI=1S/C12H11ClO3/c13-5-1-6-15-9-2-3-10-11(14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6H2 |
InChI Key |
TXKUJOMDRORGNV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
Canonical SMILES |
C1=CC2=C(C=C1OCCCCl)OC=CC2=O |
synonyms |
7-(3-chloropropoxy)-4H-chroMen-4-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
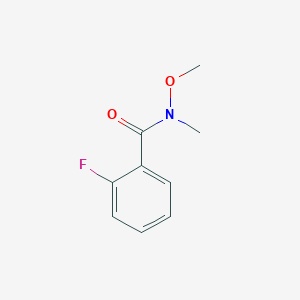

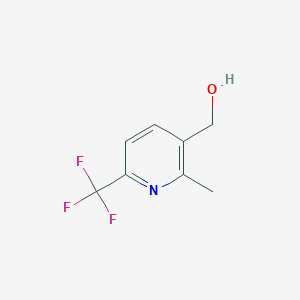

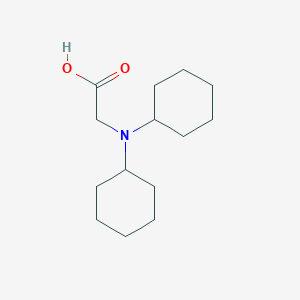
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)


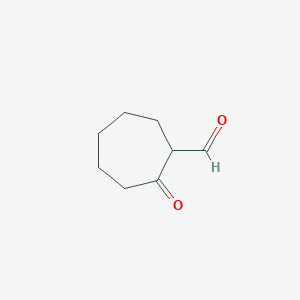
![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)
